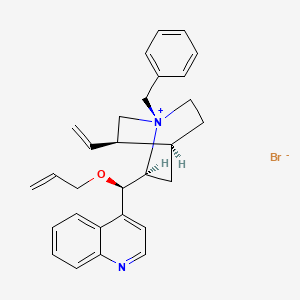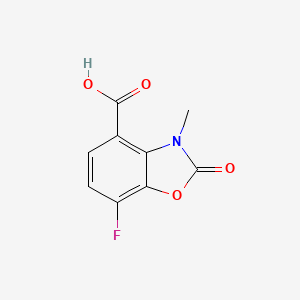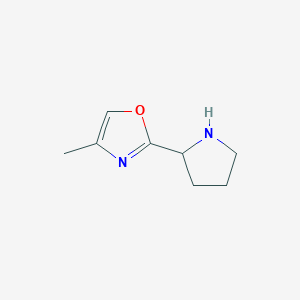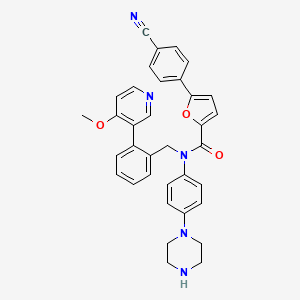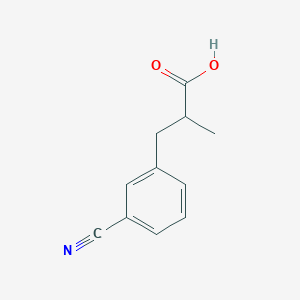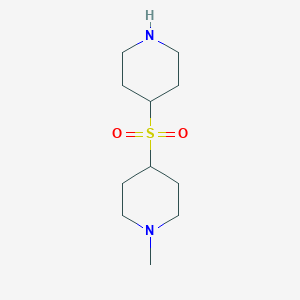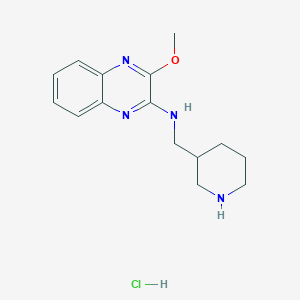
3-methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine hydrochloride is a synthetic organic compound with a molecular formula of C15H21ClN4O. It is characterized by a quinoxaline core substituted with a methoxy group and a piperidin-3-ylmethylamine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine hydrochloride typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.
Attachment of the Piperidin-3-ylmethylamine Moiety: This step involves the alkylation of the quinoxaline derivative with piperidin-3-ylmethylamine, often using a halide or tosylate as the leaving group.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoxaline ring, potentially leading to dihydroquinoxaline derivatives.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential pharmacological activities. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest in preclinical and clinical research.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 3-methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine hydrochloride depends on its interaction with specific molecular targets. These may include receptors, enzymes, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methoxyquinoxaline: Lacks the piperidin-3-ylmethylamine moiety.
N-(piperidin-3-ylmethyl)quinoxalin-2-amine: Lacks the methoxy group.
Quinoxalin-2-amine derivatives: Various substitutions on the quinoxaline ring.
Uniqueness
3-methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine hydrochloride is unique due to the presence of both the methoxy group and the piperidin-3-ylmethylamine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H21ClN4O |
|---|---|
Poids moléculaire |
308.80 g/mol |
Nom IUPAC |
3-methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine;hydrochloride |
InChI |
InChI=1S/C15H20N4O.ClH/c1-20-15-14(17-10-11-5-4-8-16-9-11)18-12-6-2-3-7-13(12)19-15;/h2-3,6-7,11,16H,4-5,8-10H2,1H3,(H,17,18);1H |
Clé InChI |
PAUPEEOZPQEPIJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=CC=CC=C2N=C1NCC3CCCNC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12976406.png)
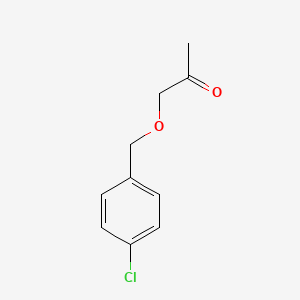

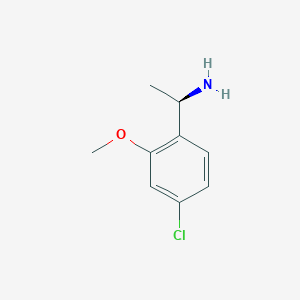
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12976428.png)
